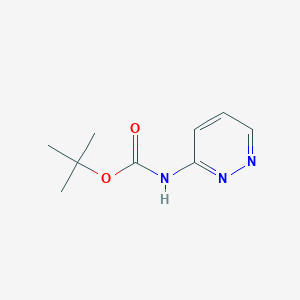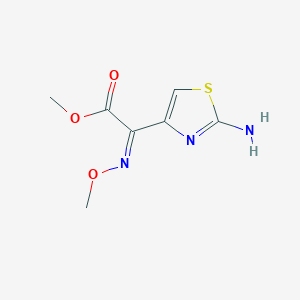![molecular formula C8H11NS B143176 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole CAS No. 132163-98-5](/img/structure/B143176.png)
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 3-methylbut-1-enyl group. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole typically involves the reaction of thiazole with 3-methylbut-1-enyl halides under basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like silica-supported tungstosilisic acid to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions occur primarily at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can activate or inhibit biochemical pathways, such as those involved in oxidative stress response and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer properties.
4-methylthiazole: Used in flavor and fragrance industries.
Benzothiazole: Studied for its potential as an anticancer and antimicrobial agent.
Uniqueness
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
132163-98-5 |
|---|---|
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
2-[(E)-3-methylbut-1-enyl]-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+ |
Clé InChI |
MBSAKYBUOPFSKA-ONEGZZNKSA-N |
SMILES |
CC(C)C=CC1=NC=CS1 |
SMILES isomérique |
CC(C)/C=C/C1=NC=CS1 |
SMILES canonique |
CC(C)C=CC1=NC=CS1 |
Synonymes |
Thiazole, 2-(3-methyl-1-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















